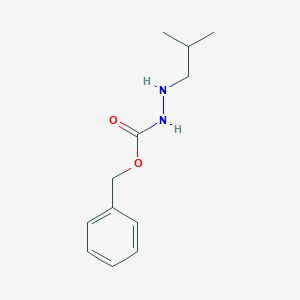
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride typically involves the palladium-catalyzed cross-coupling of halopyridines with boronic acids or esters. One common method includes the use of tetraalkoxydiborane or dialkoxyhydroborane as reagents . The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . This compound’s ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is used in the development of potential therapeutic agents. For example, it has been explored as a building block for the synthesis of HIV-1 protease inhibitors and protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is used in the production of advanced materials and polymers. Its role in the synthesis of functionalized organic compounds makes it a valuable component in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
3-Pyridinylboronic acid: A related compound with a different substitution pattern on the pyridine ring.
2-Pyridinylboronic acid: Another isomer with distinct reactivity and applications.
Uniqueness: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is unique due to its tetrahydropyridine structure, which imparts specific reactivity and stability in cross-coupling reactions. This structural feature allows for the formation of stable intermediates and enhances the efficiency of the reaction .
Eigenschaften
Molekularformel |
C5H11BClNO2 |
|---|---|
Molekulargewicht |
163.41 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyridin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C5H10BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7-9H,2-4H2;1H |
InChI-Schlüssel |
MIKWFZFMEHUEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CCNCC1)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)




![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)


![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)



